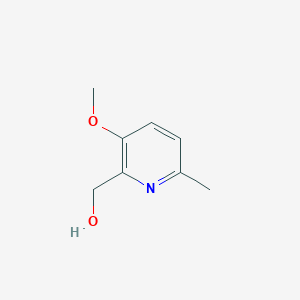

(3-Methoxy-6-methylpyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)7(5-10)9-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLXSBXEYKHXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619370 | |

| Record name | (3-Methoxy-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848696-30-0 | |

| Record name | (3-Methoxy-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 6 Methylpyridin 2 Yl Methanol and Its Analogs

Direct Synthetic Routes to (3-Methoxy-6-methylpyridin-2-yl)methanol

Direct synthesis of this compound often involves the transformation of a precursor that already contains the complete carbon skeleton. These methods are valued for their efficiency and high atom economy.

Catalytic Reductions of Corresponding Pyridine (B92270) Carboxylic Acid Derivatives

A primary route to synthesizing pyridyl methanols is the reduction of the corresponding carboxylic acid or its derivatives, such as esters. The starting material for this process would be 3-Methoxy-6-methylpyridine-2-carboxylic acid biosynth.com or its ester, like Methyl 5-methoxy-6-methylpyridine-3-carboxylate uni.lu. The conversion of these highly oxidized substances into valuable chemicals like alcohols requires efficient reduction processes. researchgate.net

Heterogeneous catalysis using molecular hydrogen (H₂) is a preferred method for such reductions on an industrial scale. researchgate.net Advanced catalysts, often composed of transition-metal nanoparticles supported on a solid matrix, are employed to facilitate this transformation. The cooperative action between Lewis-acidic metal oxides (like TiO₂ or Nb₂O₅) and metallic nanoparticles (such as platinum or ruthenium) has been shown to be effective for various challenging hydrogenation reactions. researchgate.net The Lewis-acidic sites on the support are thought to play a crucial role by activating the carbonyl group of the carboxylic acid or ester, making it more susceptible to reduction by the metal catalyst. researchgate.net

Table 1: Overview of Catalytic Systems for Carboxylic Acid Reduction

| Catalyst System | Support Material | Active Metal | Typical Substrates |

|---|---|---|---|

| Pt-MoOx/TiO₂ | Titanium Dioxide (TiO₂) | Platinum, Molybdenum Oxide | Carboxylic Acid Derivatives researchgate.net |

While specific studies on the reduction of 3-Methoxy-6-methylpyridine-2-carboxylic acid are not detailed in the provided results, the general principles of catalytic hydrogenation are directly applicable. The reaction would involve treating the carboxylic acid or its ester with H₂ gas in the presence of a suitable heterogeneous catalyst under controlled temperature and pressure.

Organometallic Approaches to Hydroxymethyl Group Installation

Organometallic chemistry offers powerful tools for forming carbon-carbon bonds and installing functional groups. mt.com A plausible organometallic route to this compound involves the reaction of a suitable pyridine precursor with a one-carbon electrophile.

One strategy is the reaction of an organometallic derivative of 3-methoxy-6-methylpyridine with formaldehyde (B43269). This would first require the generation of a nucleophilic pyridine, for example, by deprotonation with a strong base like butyllithium (B86547) or through metal-halogen exchange from a 2-halo-3-methoxy-6-methylpyridine. youtube.com This organolithium or organomagnesium species would then act as a nucleophile, attacking the electrophilic carbon of formaldehyde to form the desired alcohol after an aqueous workup.

Alternatively, one could start with 3-methoxy-6-methylpyridine-2-carbaldehyde and use a nucleophilic methylating agent. However, to form the hydroxymethyl group, the more common approach is the reduction of the aldehyde, as discussed in the previous section. A more direct organometallic installation involves the addition of a Grignard reagent to a pyridine N-oxide. organic-chemistry.org For instance, reacting 3-methoxy-6-methylpyridine N-oxide with a Grignard reagent could lead to functionalization at the C2 position. organic-chemistry.org

Functionalization Strategies for Pre-existing Substituted Pyridine Ring Systems

Another major synthetic paradigm involves starting with a pyridine ring that is already substituted and then introducing or modifying the required functional groups in a regioselective manner.

Regioselective Introduction of Hydroxymethyl Moieties

Introducing a hydroxymethyl group at a specific position on the pyridine ring requires precise control of reactivity. One method involves the functionalization of a methyl group already present at the target position. For example, a patent describes a process for creating 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide through the chlorination of the corresponding 2,3-dimethyl pyridine-N-oxide derivative. google.com This chloromethyl group can then be converted to a hydroxymethyl group via nucleophilic substitution with a hydroxide (B78521) source. This indicates that activating the methyl group at the C2 position for subsequent functionalization is a viable strategy.

Direct C-H functionalization is another advanced approach. For pyridine derivatives, C-H activation can be achieved using various transition-metal catalysts. nih.gov This allows for the direct coupling of the pyridine ring with other molecules, though direct hydroxymethylation can be challenging.

Methodologies for Installing and Modifying Methoxy (B1213986) and Methyl Substituents

The synthesis of the substituted pyridine core itself can be approached by modifying a simpler pyridine derivative. For example, the synthesis of 3-methoxy-2-methylpyridine (B1587472) has been achieved starting from 3-methoxy-2-methylpyridine 1-oxide. The deoxygenation was accomplished using phosphorus trichloride. This demonstrates a method for manipulating the pyridine ring's electronic properties and reactivity.

The introduction of a methoxy group onto a pyridine ring can be achieved through nucleophilic aromatic substitution on a suitably activated halopyridine. Similarly, methyl groups can be installed using various cross-coupling reactions. A novel synthesis of the drug Bosutinib, for instance, involves steps like nitration, reduction, and cyclization on a benzene (B151609) ring precursor, showcasing the types of transformations used to build complex substituted aromatic systems. mdpi.com

Application of Ligand Coupling Reactions in the Construction of Substituted Pyridine Frameworks

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to construct complex molecular frameworks from simpler building blocks. pageplace.de These methods are highly modular and allow for the creation of a wide variety of substituted pyridines. nih.gov

Several key coupling reactions are applicable:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. nih.gov To construct the this compound skeleton, one could envision coupling a dihalopyridine with appropriate organoboron reagents in a stepwise manner to install the methyl and methoxy groups before converting a third functional group into the hydroxymethyl moiety.

Stille Coupling: This reaction pairs an organotin compound with an organohalide. It has been used for the synthesis of bipyridines and other complex heterocyclic systems. nih.govrsc.org

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide. It is particularly effective for creating 2-aryl-substituted pyridines and thiophenes. organic-chemistry.org

Hantzsch-type Pyridine Synthesis: This is a classical condensation reaction that can be adapted to produce highly substituted pyridines. mdpi.com A modern variation uses rongalite as a C1 unit to assemble the pyridine ring, offering broad functional group tolerance. mdpi.com

Table 2: Comparison of Ligand Coupling Strategies for Pyridine Synthesis

| Reaction Name | Key Reagents | Catalyst (Typical) | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound, Organohalide | Palladium complex | Stable reagents, good functional group tolerance nih.gov |

| Stille Coupling | Organotin compound, Organohalide | Palladium complex | Versatile but uses toxic tin reagents nih.gov |

| Negishi Coupling | Organozinc compound, Organohalide | Palladium complex | High reactivity, good for heterocyclic synthesis organic-chemistry.org |

These coupling strategies provide a powerful and flexible toolkit for chemists to assemble the 3-methoxy-6-methylpyridine core, which can then be further functionalized to yield the target compound, this compound.

Investigation of Microwave-Assisted Synthetic Pathways for Related Pyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal and synthetic chemistry, offering significant advantages in the preparation of heterocyclic compounds, including pyridine derivatives. epcp.ac.in The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours or days to mere minutes, while also improving yields and product purity by minimizing the formation of by-products. epcp.ac.innih.gov This methodology is particularly relevant for the synthesis of complex pyridine structures analogous to this compound.

The synthesis of substituted pyridines and related nitrogen-containing heterocycles often involves multi-component reactions, cyclocondensations, or cross-coupling reactions. mdpi.comnih.gov Under conventional heating, these reactions can be slow and require high temperatures, leading to potential degradation of sensitive functional groups. Microwave heating, in contrast, provides rapid and uniform heating of the reaction mixture, allowing for precise temperature control and often enabling reactions to proceed at temperatures and speeds not achievable with traditional oil baths. psu.edu

A pertinent example is the microwave-assisted synthesis of N,N'-disubstituted formamidines from aminotriazoles, which serve as key intermediates for more complex heterocyclic systems like 5-azapurines. nih.govacs.org Research into the synthesis of these purine (B94841) isosteres, which share structural motifs with substituted pyridines, highlights the efficacy of microwave irradiation. In one study, optimizing the reaction for formamidine (B1211174) formation, a precursor to a 6-methoxy substituted heterocycle, involved screening various solvents and temperatures under microwave conditions. The reaction time was a brief 10 minutes. nih.govacs.org

The table below details the optimization of the microwave-assisted synthesis of a substituted formamidine, demonstrating the impact of solvent and temperature on yield.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Methanol (B129727) | 70 | 30 | 4 |

| 2 | Methanol | 140 | 10 | 47 |

| 3 | Methanol (using triethyl orthoformate) | 140 | 10 | 71 |

| 4 | Acetonitrile (B52724) (ACN) | 140 | 10 | 83 |

| 5 | Tetrahydrofuran (THF) | 140 | 10 | 92 |

| 6 | Toluene | 140 | 10 | 92 |

| Data derived from studies on the synthesis of N,N'-disubstituted formamidines, key precursors for related methoxy-substituted heterocycles. nih.govacs.org |

This rapid, high-yielding synthesis underscores the potential of microwave technology for preparing the building blocks required for compounds like this compound. Further examples include one-pot multi-component reactions to form 6-amino-3,5-dicarbonitrile-2-thio-pyridines, where microwave irradiation significantly shortens reaction times compared to conventional heating while achieving moderate to good yields. mdpi.com Similarly, the acceleration of inverse-electron demand Diels-Alder reactions for preparing substituted pyridazines from days to hours showcases the broad applicability of this technique. mdpi.com

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability Considerations

A critical evaluation of synthetic methodologies involves comparing their efficiency, product yields, and potential for scale-up. Microwave-assisted pathways, when compared to conventional heating methods, consistently demonstrate marked improvements across these metrics for the synthesis of pyridine derivatives and other heterocycles. epcp.ac.inmdpi.com

Efficiency and Yield:

The primary advantage of MAOS is the dramatic reduction in reaction time. epcp.ac.in For instance, the synthesis of α-keto amides, which proceeds over 2 to 6 hours with conventional heating, can be completed in just 2 minutes under optimized microwave conditions. psu.edu In the synthesis of various 3-hydroxy-2-oxindoles, microwave activation for just 5-10 minutes resulted in high yields, up to 98%. mdpi.com This enhanced efficiency is not merely a time-saving measure; it also contributes to "greener" chemical processes by reducing energy consumption and often allowing for the use of less solvent. epcp.ac.in

The following table provides a comparative overview of reaction conditions and outcomes for conventional versus microwave-assisted synthesis for related heterocyclic compounds.

| Reaction Type | Heating Method | Reaction Time | Yield (%) |

| Diels-Alder Cycloaddition mdpi.com | Conventional (Refluxing Toluene) | Several Days | N/A |

| Diels-Alder Cycloaddition mdpi.com | Microwave | Several Hours | N/A |

| α-Keto Amide Synthesis psu.edu | Conventional | 2 - 6 hours | N/A |

| α-Keto Amide Synthesis psu.edu | Microwave | 2 minutes | 21 - 74 |

| Oxindole Synthesis mdpi.com | Microwave | 5 - 10 minutes | up to 98 |

| Formamidine Synthesis nih.govacs.org | Conventional (70°C) | 30 minutes | 4 |

| Formamidine Synthesis nih.govacs.org | Microwave (140°C) | 10 minutes | up to 92 |

Scalability:

A significant concern for any novel synthetic method is its scalability from laboratory-scale (milligram to gram) to industrial production (kilogram). acs.org Initial challenges in scaling up microwave-assisted reactions, such as the limited penetration depth of microwaves and the potential for localized overheating, have been addressed through the development of advanced reactor technologies. pitt.eduresearchgate.net

The transition from single-mode reactors, used for small-scale optimization, to multimode batch reactors has been crucial for scalability. acs.orgresearchgate.net Studies have demonstrated the direct scalability of various organic reactions, including transition metal-catalyzed cross-couplings and multicomponent reactions, from a 1 mmol scale to a 100 mmol scale without the need for re-optimization. acs.orgresearchgate.net These larger-scale benchtop reactors can accommodate processing volumes up to 500 mL and allow for parallel synthesis, significantly increasing throughput. acs.orgpitt.edu They feature capabilities for magnetic stirring and online monitoring of temperature and pressure, ensuring reproducibility and safety at larger scales. acs.org While equipment costs can be a barrier, the demonstrated ability to achieve consistent yields at increased scales makes MAOS a viable and attractive option for producing larger quantities of complex pyridine derivatives. epcp.ac.inacs.org

Chemical Reactivity and Advanced Derivatization Chemistry of 3 Methoxy 6 Methylpyridin 2 Yl Methanol

Transformations Involving the Primary Alcohol (Hydroxymethyl) Moiety

The primary alcohol group is a versatile handle for a variety of chemical modifications, including oxidation, reduction, substitution, and derivatization to esters and ethers.

Controlled Oxidation and Reduction Reactions

The hydroxymethyl group of (3-Methoxy-6-methylpyridin-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidant and reaction conditions determines the final product. For instance, mild oxidizing agents such as manganese dioxide (MnO₂) are typically employed for the selective oxidation of benzylic and allylic alcohols to aldehydes. A more general and mild method for oxidizing primary alcohols to aldehydes is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by quenching with a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgyoutube.com These conditions are known to be tolerant of a wide range of other functional groups. wikipedia.orgyoutube.com For the complete oxidation to the carboxylic acid, stronger oxidizing agents would be required.

Conversely, while the hydroxymethyl group is already in a reduced state, further reduction is not a typical transformation. However, the aldehyde or carboxylic acid derivatives obtained from oxidation can be reduced back to the primary alcohol using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | MnO₂ | 3-Methoxy-6-methylpicolinaldehyde | Oxidation |

| This compound | 1. (COCl)₂, DMSO; 2. Et₃N | 3-Methoxy-6-methylpicolinaldehyde | Swern Oxidation |

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon Center

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, activation of the hydroxyl group is a prerequisite for substitution reactions. A common strategy involves the conversion of the alcohol to a halide, typically a chloride, which is a much better leaving group. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. For instance, the related compound 2-hydroxymethyl-3,4-dimethoxypyridine is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride using thionyl chloride. google.comgoogle.com A patent for the synthesis of Rabeprazole (B1678785), a proton pump inhibitor, describes a one-step method to build a chloromethyl group at the 2-position of a substituted pyridine (B92270), highlighting the industrial relevance of this transformation. google.com

Once converted to the corresponding 2-(chloromethyl)-3-methoxy-6-methylpyridine, the benzylic-like halide is susceptible to attack by a variety of nucleophiles, enabling the introduction of diverse functionalities.

Table 2: Nucleophilic Substitution via Hydroxyl Group Activation

| Intermediate | Nucleophile | Product | Reaction Type |

| 2-(Chloromethyl)-3-methoxy-6-methylpyridine | Thiol (e.g., 1H-benzimidazole-2-thiol) | 2-[[(3-Methoxy-6-methylpyridin-2-yl)methyl]thio]-1H-benzimidazole | Nucleophilic Substitution |

| 2-(Chloromethyl)-3-methoxy-6-methylpyridine | Amine (e.g., piperidine) | 2-(Piperidin-1-ylmethyl)-3-methoxy-6-methylpyridine | Nucleophilic Substitution |

| 2-(Chloromethyl)-3-methoxy-6-methylpyridine | Cyanide (e.g., NaCN) | (3-Methoxy-6-methylpyridin-2-yl)acetonitrile | Nucleophilic Substitution |

Note: This table illustrates potential synthetic pathways based on the reactivity of the corresponding halide.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine to neutralize the acidic byproduct. researchgate.netlibretexts.org This reaction provides a straightforward method for introducing various ester functionalities.

Etherification of the hydroxyl group can be achieved under basic conditions. A patent describing the synthesis of Bruton's tyrosine kinase (BTK) inhibitors details the etherification of the analogous 2-(hydroxymethyl)-6-methylpyridin-3-ol (B186355) by reacting it with methyl iodide in the presence of potassium carbonate in DMF to yield this compound. chemimpex.com This indicates that the hydroxyl group can be alkylated to form ethers, a key step in the synthesis of more complex molecules. For example, the compound has been used in the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde, a molecule that binds to hemoglobin. google.com

Table 3: Esterification and Etherification Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Acetyl chloride, Pyridine | (3-Methoxy-6-methylpyridin-2-yl)methyl acetate | Esterification |

| This compound | Benzoyl chloride, Pyridine | (3-Methoxy-6-methylpyridin-2-yl)methyl benzoate | Esterification |

| This compound | NaH, Benzyl (B1604629) bromide | 2-(Benzyloxymethyl)-3-methoxy-6-methylpyridine | Williamson Ether Synthesis |

Note: This table provides representative examples of esterification and etherification reactions.

Reactivity Profiles at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions such as N-oxidation and quaternization.

N-oxidation of the pyridine nitrogen is a common transformation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgrsc.org The resulting N-oxide exhibits modified reactivity of the pyridine ring, often facilitating subsequent substitution reactions. For instance, the N-oxidation of 3-methylpyridine (B133936) is a known procedure. researchgate.net The oxidation of various substituted pyridines, including those with methoxy (B1213986) groups, to their corresponding N-oxides has been reported to proceed in high yields. arkat-usa.org

Quaternization involves the alkylation of the pyridine nitrogen with an alkyl halide, leading to the formation of a pyridinium (B92312) salt. osti.gov This reaction enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack. The reaction of pyridine derivatives with alkyl halides is a well-established method for forming these salts. osti.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring System

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups like the methoxy and methyl groups on the ring in this compound can influence the regioselectivity of such reactions. The 3-methoxy group is an ortho-, para-director, and the 6-methyl group is also an ortho-, para-director. In this case, electrophilic attack would be predicted to occur at the C4 and C5 positions. Nitration of 3-methylpyridine-1-oxide, a related structure, occurs at the 4-position. orgsyn.orggoogle.com

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the 2- and 4-positions, especially if a good leaving group is present. abertay.ac.uk For this compound itself, direct SNAr on the ring is unlikely as there are no good leaving groups. However, derivatization can introduce such groups. For example, if the hydroxymethyl group at the 2-position were converted to a leaving group, or if a halogen were introduced onto the ring, SNAr reactions could be envisioned. The reaction of 2-halopyridines with nucleophiles like sodium methoxide (B1231860) is a common method for introducing substituents. tandfonline.com

Strategic Derivatization for Tailored Chemical Functionality and Subsequent Complex Molecule Construction

This compound is a valuable building block for the synthesis of more complex and often biologically active molecules. Its various functional groups can be selectively manipulated to introduce desired functionalities and build molecular complexity.

A key application of this compound is in the synthesis of kinase inhibitors. For example, it is a documented intermediate in the preparation of Bruton's tyrosine kinase (BTK) inhibitors. chemimpex.com The synthesis of E-2-Methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenylamino]-quinazolin-6-yl}-allyl)-acetamide, a compound with potential applications in treating abnormal cell growth, also utilizes a derivative of this pyridine structure. google.com.na

The strategic derivatization often involves the initial modification of the hydroxymethyl group, for instance, by converting it to a halide, which then allows for coupling with other molecular fragments. This approach is exemplified in the synthesis of rabeprazole sodium intermediates, where a related pyridylmethanol is converted to a chloromethyl derivative for subsequent reaction with a thiol. google.com

The ability to perform a variety of chemical transformations at the different reactive sites of this compound makes it a versatile scaffold in drug discovery and development, allowing for the systematic exploration of chemical space around the pyridine core to optimize biological activity.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Methoxy 6 Methylpyridin 2 Yl Methanol and Its Structural Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopies provide information about the electronic environment of each proton and carbon atom within a molecule, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the location of a signal relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

For (3-Methoxy-6-methylpyridin-2-yl)methanol, distinct signals are expected for each unique proton and carbon. Based on the analysis of closely related compounds like (2-methoxyphenyl)methanol and other substituted pyridines, a predicted spectrum can be constructed. rsc.org The electronegativity of the oxygen and nitrogen atoms in the pyridine (B92270) ring and its substituents significantly influences the chemical shifts.

The ¹H NMR spectrum is expected to show two singlets for the non-coupled methyl (CH₃) and methoxy (B1213986) (OCH₃) protons. The protons on the pyridine ring will likely appear as doublets, reflecting their coupling to adjacent protons. The methylene (B1212753) (CH₂) and hydroxyl (OH) protons of the methanol (B129727) group will also produce distinct signals, with the OH proton's shift being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the methoxy, methyl, and hydroxymethyl groups. The methoxy carbon typically appears around 55-62 ppm, while the methyl carbon is found further upfield. researchgate.net

Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-4 | ~7.2-7.4 | d |

| Pyridine H-5 | ~6.8-7.0 | d |

| CH₂OH | ~4.7 | s |

| OCH₃ | ~3.9 | s |

| CH₂OH | Variable | s (broad) |

| Ring-CH₃ | ~2.5 | s |

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CH₂OH) | ~158-160 |

| C6 (C-CH₃) | ~155-157 |

| C3 (C-OCH₃) | ~140-142 |

| C4 | ~125-127 |

| C5 | ~118-120 |

| C H₂OH | ~60-64 |

| OC H₃ | ~55-57 |

| Ring-C H₃ | ~20-24 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a cross-peak would be expected between the H-4 and H-5 protons of the pyridine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. chemicalbook.com It would be used to definitively link each proton signal (e.g., from the methyl, methoxy, and methylene groups) to its corresponding carbon signal. uni.lu For instance, the proton signal at ~2.5 ppm would show a correlation to the carbon signal at ~20-24 ppm, assigning them to the ring-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. uni.lu This is exceptionally useful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methoxy protons (~3.9 ppm) correlating to the C3 carbon (~140-142 ppm).

The methylene protons (~4.7 ppm) correlating to the C2 and C3 carbons.

The ring-methyl protons (~2.5 ppm) correlating to the C6 and C5 carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the O-H, C-H, C=C, C=N, and C-O bonds. Data from a close analog, 2-Methoxy-6-Methyl Pyridine (MMP), can be used to assign the pyridine ring vibrations. researchgate.netresearchgate.net

O-H Stretch: A broad and strong band in the FT-IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration, indicating hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretch: Strong C-O stretching bands are anticipated between 1000-1300 cm⁻¹. The aryl ether C-O stretch from the methoxy group and the C-O stretch from the primary alcohol would appear in this region.

Characteristic Vibrational Frequencies for this compound (Based on data from analogous compounds) researchgate.netresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | FT-IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 | Medium-Strong |

| C=C, C=N Ring Stretch | FT-IR, Raman | 1400 - 1650 | Medium-Strong |

| C-O Stretch (Ether & Alcohol) | FT-IR | 1000 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₁₁NO₂, which corresponds to a monoisotopic mass of approximately 153.0790 Da. uni.luuni.lu

The fragmentation pattern observed in the mass spectrum gives insight into the molecule's structure. For this compound, the molecular ion peak (M⁺) would be observed. Common fragmentation pathways would likely involve:

Loss of a hydrogen radical: [M-1]⁺

Loss of the hydroxymethyl group: [M-31]⁺, from cleavage of the C2-CH₂OH bond.

Loss of the methoxy group: [M-31]⁺, from cleavage of the C3-OCH₃ bond.

Loss of a methyl radical from the methoxy group: [M-15]⁺

Cleavage leading to the formation of a pyridinium (B92312) ion.

Predicted HRMS Fragmentation for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 | Protonated Molecular Ion |

| [M]⁺ | C₈H₁₁NO₂⁺ | 153.0790 | Molecular Ion |

| [M-CH₃]⁺ | C₇H₈NO₂⁺ | 138.0555 | Loss of methyl radical |

| [M-CH₂OH]⁺ | C₇H₈NO⁺ | 122.0606 | Loss of hydroxymethyl radical |

Single-Crystal X-ray Diffraction Analysis of this compound and Related Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Conformational Preferences

While a crystal structure for this compound is not available in the open literature, analysis of related structures, such as other substituted 2-methoxypyridine (B126380) derivatives, allows for an informed prediction of its solid-state conformation. researchgate.netrsc.org

It is expected that the pyridine ring itself would be largely planar. The substituents—methoxy, methyl, and hydroxymethyl groups—would cause some steric strain, potentially leading to slight distortions from ideal planarity. The torsion angles between the plane of the pyridine ring and its substituents are of particular interest. The methoxy and hydroxymethyl groups are flexible and can adopt various conformations. In the solid state, their orientation will be dictated by the optimization of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group. It is highly probable that the hydroxyl group would act as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring or to an oxygen atom of a methoxy or hydroxyl group, leading to the formation of supramolecular chains or networks in the crystal lattice. researchgate.net

Analysis of Intermolecular Interactions, Crystal Packing, and Supramolecular Assembly

The solid-state architecture of crystalline materials is dictated by a complex interplay of intermolecular interactions, which govern the packing of molecules and their assembly into larger supramolecular structures. While a specific crystallographic study for this compound is not publicly available, a thorough analysis of its structural analogs provides significant insight into the potential non-covalent interactions that direct its crystal packing. The molecular structure of this compound, featuring a hydroxyl group, a pyridine ring, and a methoxy group, suggests a high propensity for forming a variety of intermolecular interactions.

Detailed investigations into the crystal structures of closely related pyridyl methanol derivatives reveal a rich supramolecular chemistry dominated by hydrogen bonding and, in some cases, π-π stacking and other weaker interactions. These studies serve as a predictive framework for understanding the crystalline behavior of the target compound.

Key Intermolecular Interactions in Structural Analogs:

The primary and most influential intermolecular interaction observed in the crystal structures of pyridyl methanols is the hydrogen bond. The hydroxyl group (-OH) is an excellent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a competent acceptor. This donor-acceptor pairing leads to the formation of robust O-H···N hydrogen bonds.

For instance, the crystal structure of phenyl(pyridin-2-yl)methanol demonstrates how these interactions can define the supramolecular assembly. In its crystalline state, molecules are linked by O-H···N hydrogen bonds, forming helical chains that extend along the c-axis. nih.gov This fundamental interaction is a recurring motif in the crystal packing of analogous compounds.

The table below summarizes key intermolecular interactions and their geometric parameters as observed in the crystal structures of selected structural analogs of this compound.

| Compound Name | Intermolecular Interaction Type | Donor-Acceptor Distance (Å) | Description of Supramolecular Motif |

| Phenyl(pyridin-2-yl)methanol | O-H···N Hydrogen Bond | Not specified | Molecules are linked into helical chains along the c-axis. nih.gov |

| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | O-H···N Hydrogen Bond | Not specified | Formation of zigzag C(5) chains along the nih.gov direction. nih.gov |

| C-Cl···π(pyridyl) Interaction | 3.5280 (10) | Inversion-related dimers are formed, linking the hydrogen-bonded chains into sheets. nih.gov |

Based on these observations, it is highly probable that the crystal structure of This compound would be significantly influenced by O-H···N hydrogen bonds between the hydroxyl group and the pyridyl nitrogen. The presence of the methoxy and methyl groups on the pyridine ring could also lead to the formation of weaker C-H···O or C-H···π interactions, further directing the crystal packing. The interplay of these forces would likely result in a well-defined, three-dimensional supramolecular architecture. The specific geometry of these interactions would, of course, depend on the precise packing arrangement adopted by the molecules in the crystal lattice, which can only be definitively determined through single-crystal X-ray diffraction analysis.

Computational Chemistry Investigations of 3 Methoxy 6 Methylpyridin 2 Yl Methanol

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure and, consequently, the optimized geometry of a molecule. For (3-Methoxy-6-methylpyridin-2-yl)methanol, a DFT calculation, likely employing a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), would be performed to find the lowest energy conformation. nih.govresearchgate.netsid.ir

Table 1: Representative Optimized Geometrical Parameters for Substituted Pyridine (B92270) Systems This table presents typical bond length and angle values derived from DFT calculations on related pyridine systems to illustrate expected values. It is not based on a direct calculation of this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (aromatic) | 1.33 - 1.35 | |

| C-O (methoxy) | 1.36 - 1.38 | |

| O-CH₃ (methoxy) | 1.42 - 1.44 | |

| C-CH₂OH | 1.50 - 1.52 | |

| C-OH | 1.43 - 1.45 | |

| O-H | 0.96 - 0.98 | |

| **Bond Angles (°) ** | C-N-C (in ring) | ~117 |

| C-C-C (in ring) | ~120 | |

| C-O-C (methoxy) | ~118 | |

| C-C-O (hydroxymethyl) | ~110 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Implications for Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. biomedres.us

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, reflecting the sites most susceptible to electrophilic attack. The LUMO would likely be distributed across the π-system of the pyridine ring, indicating the regions that can accept electrons in a nucleophilic attack. DFT calculations provide precise energy values for these orbitals and map their spatial distribution. iucr.orgnih.gov

Table 2: Illustrative FMO Energies and Properties for Methoxy-Substituted Aromatic Systems This table shows example data from computational studies on related molecules to demonstrate the type of information gained from FMO analysis. biomedres.usresearchgate.net

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Methoxy-Substituted Carbazole | -5.15 | -1.85 | 3.30 | Moderate Reactivity |

| Naproxen (Methoxy-Naphthalene Derivative) | -6.59 | -2.12 | 4.47 | High Stability |

| Substituted Pyridine Derivative | -5.72 | -1.95 | 3.77 | Moderate Reactivity |

Theoretical Prediction of Spectroscopic Properties: Simulated NMR Chemical Shifts and Vibrational Frequencies

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to validate experimentally determined structures.

Simulated NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. dntb.gov.ua Comparing the calculated shifts with experimental spectra helps confirm the proposed structure and assign specific resonances. acs.org For this compound, this would be particularly useful for assigning the protons and carbons of the pyridine ring and distinguishing the methyl, methoxy, and hydroxymethyl groups. Deviations between calculated and experimental shifts can sometimes highlight specific electronic or conformational effects not initially considered. nih.gov

Simulated Vibrational Frequencies: Theoretical calculations can also produce a simulated infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. ethz.ch Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H bond in the alcohol, the C-O stretches of the methoxy and alcohol groups, C-H stretches, and various bending and ring deformation modes. rsc.orgscirp.org These calculations are typically performed within the harmonic approximation, and the resulting frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental anharmonic frequencies. scirp.org

Table 3: Typical Calculated Vibrational Frequencies for Relevant Functional Groups This table provides representative frequency ranges for the functional groups present in the target molecule, based on computational studies of similar compounds. scirp.orgcore.ac.uk

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3450 - 3650 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N, C=C (Pyridine Ring) | Ring Stretching | 1450 - 1600 |

| C-O (Methoxy/Alcohol) | Stretching | 1050 - 1250 |

| O-H | Bending | 1350 - 1450 |

In-depth Analysis of Non-Covalent Interactions and Intramolecular Hydrogen Bonding Networks

Non-covalent interactions (NCIs) are critical in determining the preferred conformation and stability of a molecule. In this compound, the most significant NCI is likely to be an intramolecular hydrogen bond. This bond could form between the hydrogen atom of the -CH₂OH group and either the nitrogen atom of the pyridine ring or the oxygen atom of the adjacent methoxy group.

The presence and strength of such a hydrogen bond can be investigated using several computational techniques:

Geometric Criteria: A short distance (typically < 2.5 Å) between the hydrogen and the acceptor atom (N or O) and a favorable angle (close to 180°) in the optimized geometry suggest a hydrogen bond.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology. The presence of a bond critical point (BCP) between the hydrogen and the acceptor atom is a definitive indicator of an interaction. mdpi.com The electron density (ρ) and the potential energy density (V) at the BCP can be used to estimate the energy of the hydrogen bond. rsc.orgnih.govresearchgate.net

Non-Covalent Interaction (NCI) Plots: This visualization technique highlights regions of weak interactions within a molecule, color-coding them to distinguish between attractive (like hydrogen bonds) and repulsive forces.

The energy of this intramolecular hydrogen bond, which could be in the range of 2-8 kcal/mol, would provide significant stabilization to the conformation in which it occurs, making it the dominant structure in the gas phase or in non-polar solvents. nih.gov

Computational Modeling of Reaction Pathways and Mechanistic Insights into Chemical Transformations

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states (the energy maxima along a reaction coordinate) and intermediates. researchgate.net This allows for the calculation of activation energies, which determine the rate of a reaction, and provides a step-by-step mechanistic understanding.

For this compound, computational modeling could explore various transformations:

Reaction with Electrophiles/Nucleophiles: Modeling the approach of a reactant to the molecule could confirm the reactive sites predicted by FMO analysis and determine the activation barriers for substitution or addition reactions.

Catalytic Cycles: If the molecule is used as a ligand in a catalytic process, DFT can be used to model the entire catalytic cycle, including substrate binding, oxidative addition, insertion, and reductive elimination steps. researchgate.net

Cyclization/Desulfurization: In reactions forming new heterocyclic systems, computational modeling can elucidate the multi-step mechanism, as has been shown for the synthesis of related triazolopyridine skeletons. acs.org

These studies provide invaluable insights into reaction feasibility, selectivity, and the roles of catalysts, guiding the design of new synthetic routes and functional molecules. nih.gov

Coordination Chemistry of 3 Methoxy 6 Methylpyridin 2 Yl Methanol As a Ligand

Investigation of Potential Binding Modes and Coordination Sites (e.g., N,O-chelation) with Metal Centers

The (3-Methoxy-6-methylpyridin-2-yl)methanol ligand possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanolic group. This arrangement allows for the potential of N,O-chelation, where the ligand coordinates to a metal center in a bidentate fashion, forming a stable five-membered ring. This chelation is a common and well-documented binding mode for 2-pyridylmethanol and its derivatives.

The methoxy (B1213986) group at the 3-position and the methyl group at the 6-position of the pyridine ring can exert steric and electronic influences on the coordination properties of the ligand. The electron-donating nature of the methoxy and methyl groups can enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. However, the steric hindrance from the methyl group at the 6-position, ortho to the coordinating nitrogen, might influence the geometry of the resulting metal complexes and could, in some cases, favor a monodentate coordination through the nitrogen atom, especially with sterically demanding metal centers or other bulky ligands in the coordination sphere.

In addition to N,O-chelation, other binding modes can be envisaged. The ligand could act as a monodentate ligand, coordinating solely through the pyridine nitrogen. Furthermore, the methanolic oxygen, upon deprotonation, can act as a bridging atom between two or more metal centers, leading to the formation of polynuclear complexes. The specific binding mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Comprehensive Characterization of Metal Complexes Utilizing this compound

The synthesis of metal complexes with this compound would likely follow established procedures for related pyridyl-alcohol ligands. A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and can range from alcohols, such as methanol (B129727) or ethanol, to other coordinating solvents like acetonitrile (B52724) or dimethylformamide (DMF).

The reaction is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt, followed by heating or stirring at room temperature for a specific period. The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less-polar co-solvent. The isolation of the solid complex is then achieved by filtration, followed by washing and drying. In some cases, the deprotonation of the methanolic proton using a base may be necessary to facilitate coordination of the oxygen atom.

The characterization of the synthesized complexes would involve a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N) is fundamental for determining the empirical formula of the complex and, consequently, the ligand-to-metal ratio. Spectroscopic methods such as Infrared (IR) spectroscopy are invaluable for confirming the coordination of the ligand. The coordination of the pyridine nitrogen to the metal center is typically evidenced by a shift in the C=N stretching vibration. The involvement of the methanolic oxygen in coordination can be inferred from changes in the O-H stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the complex in solution, with coordination-induced shifts in the proton and carbon signals of the ligand being indicative of complex formation.

Structural Elucidation of Novel Coordination Compounds through X-ray Crystallography and Spectroscopic Techniques

The table below presents hypothetical, yet plausible, crystallographic data for a representative metal complex of this compound, based on known structures of similar complexes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| V (ų) | 1978.5 |

| Z | 4 |

| R-factor | 0.045 |

Spectroscopic techniques would further corroborate the structural information. For example, UV-Vis spectroscopy can be used to study the electronic transitions within the complex, providing information about the coordination environment of the metal ion.

Exploration of the Electronic, Magnetic, and Optical Properties of the Derived Metal Complexes

The electronic, magnetic, and optical properties of metal complexes are intrinsically linked to the nature of the metal ion and the coordinating ligands. For complexes of this compound with transition metals possessing unpaired electrons (e.g., Cu(II), Ni(II), Co(II)), the investigation of their magnetic properties would be of interest. Magnetic susceptibility measurements over a range of temperatures can determine the magnetic moment of the complex and reveal the presence of magnetic exchange interactions in polynuclear systems.

The electronic properties, often probed by cyclic voltammetry, can shed light on the redox behavior of the metal center in the complex. The electron-donating substituents on the pyridine ring of this compound would be expected to influence the redox potentials of the metal ion.

The optical properties, such as luminescence, could also be a feature of certain complexes, particularly those with d¹⁰ metal ions like Zn(II) or Cd(II), or with lanthanide ions. The ligand itself may possess fluorescent properties that are modulated upon coordination to a metal ion.

Potential Applications of this compound-Derived Ligands in Transition Metal Catalysis

Transition metal complexes bearing pyridyl-alcohol ligands have shown promise in various catalytic applications. The potential for this compound-derived complexes in catalysis is a logical extension of this research. The well-defined coordination environment provided by the N,O-chelation can lead to catalytically active species with enhanced stability and selectivity.

One area of potential application is in oxidation catalysis, where complexes of metals like copper, manganese, and iron are known to be active. The ligand could support the metal in various oxidation states required for the catalytic cycle. Another potential application is in carbon-carbon bond-forming reactions. For instance, nickel and palladium complexes are widely used as catalysts in cross-coupling reactions. The electronic and steric properties of this compound could be tuned to optimize the catalytic activity for specific transformations.

The catalytic performance of these complexes would be evaluated by monitoring the conversion of reactants and the selectivity towards the desired products under various reaction conditions. The data in the table below illustrates a hypothetical catalytic performance of a copper(II) complex of this compound in a model oxidation reaction.

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 60 | 4 | 85 | 92 |

| 0.5 | 60 | 4 | 78 | 90 |

| 1 | 80 | 2 | 95 | 88 |

Role of 3 Methoxy 6 Methylpyridin 2 Yl Methanol As a Chemical Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Functionalized Heterocyclic Systems

The structural framework of (3-Methoxy-6-methylpyridin-2-yl)methanol makes it an ideal starting material for the synthesis of various functionalized heterocyclic systems. The hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the methoxy (B1213986) and methyl groups influence the electronic properties and steric environment of the pyridine (B92270) ring.

Although specific examples detailing the direct use of this compound are not extensively documented in publicly available research, the synthetic utility of closely related substituted pyridylmethanols is well-established, particularly in the pharmaceutical industry. For instance, analogous compounds are key intermediates in the synthesis of proton pump inhibitors like rabeprazole (B1678785). In a typical synthetic sequence, the hydroxymethyl group is converted to a chloromethyl or a similar reactive intermediate, which then undergoes substitution with a benzimidazole (B57391) moiety to form the core structure of the drug. A patent for the preparation of rabeprazole sodium, for example, describes the use of a related 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide, highlighting the importance of the substituted pyridylmethyl halide in forming the final product. google.com

Furthermore, the pyridine nitrogen provides a site for N-oxidation, which can activate the ring for further functionalization. The synthesis of fused heterocyclic systems, such as quinazolines, often involves the reaction of substituted pyridines with other cyclic precursors. beilstein-journals.org While a direct synthesis of a quinazoline (B50416) from this compound is not explicitly reported, the reactivity of the pyridine nucleus suggests its potential in such transformations. The general strategies for synthesizing pyridine derivatives often involve condensation reactions, which can lead to a wide variety of fused and unfused heterocyclic products. acsgcipr.org

Table 1: Potential Heterocyclic Systems Derived from this compound Analogs

| Starting Material Analogue | Reaction Type | Resulting Heterocyclic System | Reference |

| 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine | Nucleophilic Substitution | Benzimidazole-substituted pyridine | google.com |

| Substituted Pyridines | Annulation with Anthranilic Esters | Quinazolinones | beilstein-journals.org |

| Alkenylidene barbiturates with an allyl benzyl (B1604629) ether moiety | Internal redox/IEDHDA reaction | 6/7/6-fused heterocycles | rsc.org |

Integration into Multi-component Reactions for Novel Molecular Architectures

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. bohrium.com The synthesis of substituted pyridines is a well-explored area for MCRs, often involving the condensation of aldehydes, amines, and active methylene (B1212753) compounds. acsgcipr.org

While there is no direct literature evidence for the participation of this compound as a primary component in a multi-component reaction, its derivatives, particularly the corresponding aldehyde, would be a prime candidate for such transformations. The oxidation of the hydroxymethyl group to the aldehyde would provide a key carbonyl component for reactions like the Hantzsch pyridine synthesis or other related MCRs to generate highly substituted pyridine or dihydropyridine (B1217469) rings. acsgcipr.org

A study on the multi-component synthesis of tri-substituted pyridines utilized various alcohols in an acceptorless dehydrogenation strategy, demonstrating the feasibility of using alcohols as precursors for in situ aldehyde formation in MCRs. researchgate.net This suggests a potential pathway where this compound could be employed in a one-pot reaction to generate complex pyridine-containing structures. Furthermore, a novel three-component domino reaction for the synthesis of coumarin-fused pyrazolo[3,4-b]pyridines demonstrated the participation of alcohols in the construction of these complex heterocyclic systems. mdpi.comnih.gov

Strategies for Stereoselective and Asymmetric Synthesis Employing this compound as a Chiral Auxiliary or Scaffold

The development of stereoselective and asymmetric syntheses is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Although there are no specific reports on the use of this compound as a chiral auxiliary, its structure possesses elements that could be exploited for such purposes. If resolved into its enantiomers, the chiral center at the carbon bearing the hydroxyl group could potentially influence the stereoselectivity of reactions at a remote site.

More plausibly, the hydroxymethyl group could be used to attach a chiral auxiliary to the pyridine ring, which could then direct subsequent reactions. The principles of diastereoselective reactions are well-established, where an existing chiral center influences the formation of a new stereocenter. youtube.com While general, this principle could be applied to derivatives of this compound.

Development of Innovative Synthetic Pathways and Methodologies Leveraging this compound as a Key Intermediate

The utility of this compound as a key intermediate is intrinsically linked to the development of novel synthetic methodologies. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable starting point for the synthesis of complex target molecules.

The development of new catalytic methods is a key area where this compound could be impactful. For example, catalytic C-O bond cleavage of methanol (B129727) has been shown to be a viable strategy for methylation reactions, inspired by biological systems. nih.gov Similar catalytic approaches could be envisioned for the activation of the hydroxymethyl group in this compound for various coupling reactions.

Future Research Directions and Outlook for 3 Methoxy 6 Methylpyridin 2 Yl Methanol

Exploration of Novel and Sustainable Synthetic Pathways and Methodologies

Future research into the synthesis of (3-Methoxy-6-methylpyridin-2-yl)methanol is anticipated to focus on the development of novel and sustainable methodologies. Current synthetic approaches for related pyridine (B92270) derivatives often rely on multi-step processes that may involve harsh reagents or produce significant waste. A key future direction will be the exploration of more efficient and environmentally benign synthetic routes.

Another promising avenue is the application of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. The development of a continuous flow synthesis for this compound would represent a significant advancement in its production.

Furthermore, the exploration of novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could provide more sustainable alternatives to the precious metal catalysts often used in pyridine functionalization. Research in this area would not only make the synthesis of this compound more economical but also more environmentally friendly.

A potential research direction could be the adaptation of methods used for similar structures, such as the synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, which involves the construction of a substituted pyridine core followed by functionalization. google.com

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Development of a tandem reaction sequence |

| Flow Chemistry | Improved yield and safety, scalability | Optimization of reactor design and reaction conditions |

| Novel Catalysis | Reduced environmental impact, lower cost | Exploration of earth-abundant metal or metal-free catalysts |

| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |

In-depth Investigation of Advanced Derivatization Reactions for Diverse Chemical Functionality

The functional groups present in this compound—the hydroxyl group of the methanol (B129727) substituent, the methoxy (B1213986) group, and the pyridine ring itself—offer multiple sites for derivatization. Future research will likely focus on exploring a wide range of reactions to create a library of novel compounds with diverse chemical functionalities.

The primary alcohol group is a key site for modification. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other chemical transformations. Esterification and etherification reactions can be used to introduce a variety of functional groups, potentially tuning the molecule's solubility, steric bulk, and electronic properties.

The pyridine ring can undergo various substitution reactions. For instance, electrophilic aromatic substitution could be explored to introduce additional functional groups onto the ring, although the existing substituents will direct the position of these additions. The nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts, which could have interesting applications as ionic liquids or phase-transfer catalysts.

The methoxy group could potentially be cleaved to reveal a hydroxyl group, opening up another avenue for functionalization. This would allow for the synthesis of dihydroxy-substituted pyridines, which could act as interesting ligands in coordination chemistry.

A systematic study of these derivatization reactions would be invaluable for understanding the reactivity of this compound and for generating a diverse set of molecules for further investigation in areas such as medicinal chemistry and materials science.

| Functional Group | Reaction Type | Resulting Functionality | Potential Applications |

|---|---|---|---|

| Methanol (-CH2OH) | Oxidation | Aldehyde, Carboxylic Acid | Intermediate for further synthesis |

| Methanol (-CH2OH) | Esterification/Etherification | Esters, Ethers | Modulation of solubility and biological activity |

| Pyridine Ring | Electrophilic Aromatic Substitution | Substituted Pyridines | Fine-tuning of electronic properties |

| Pyridine Nitrogen | Quaternization | Pyridinium Salts | Ionic liquids, catalysts |

| Methoxy Group (-OCH3) | Cleavage | Hydroxyl Group | Ligand synthesis |

Enhanced Computational Probing of Reactivity, Electronic Structure, and Structure-Property Relationships

Computational chemistry offers a powerful tool for investigating the properties of this compound at the molecular level. Future research in this area will likely focus on a multi-faceted computational approach to understand its reactivity, electronic structure, and structure-property relationships.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. mdpi.com These calculations can provide insights into the bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The electronic structure can be further probed by analyzing the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can provide an indication of the molecule's chemical reactivity and kinetic stability. nih.gov The distribution of these orbitals can reveal the most likely sites for nucleophilic and electrophilic attack.

Molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution within the molecule, identifying electron-rich and electron-poor regions. This information is valuable for predicting the sites of intermolecular interactions, such as hydrogen bonding.

Furthermore, computational methods can be used to predict various properties, such as the pKa of the pyridine nitrogen, the bond dissociation energies, and the reactivity of the different functional groups. This information can guide experimental work on the synthesis and derivatization of the molecule. A computational study on a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, has demonstrated the utility of such approaches in understanding molecular structure and interactions. nih.gov

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Molecular Formula | C8H11NO2 | - |

| Molecular Weight | 153.18 g/mol | - |

| XlogP (predicted) | 0.7 | Computational Algorithm |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

Expanding Research into its Utility in Emerging Areas of Coordination Chemistry and Advanced Materials Science

The presence of a pyridine nitrogen atom and a hydroxyl group makes this compound a promising candidate as a ligand in coordination chemistry. Future research could explore the synthesis and characterization of metal complexes with this ligand. The bidentate nature of the ligand, coordinating through the pyridine nitrogen and the hydroxyl oxygen, could lead to the formation of stable chelate rings with a variety of metal ions.

The steric and electronic properties of the ligand can be tuned by the methoxy and methyl substituents, which could influence the geometry and reactivity of the resulting metal complexes. These complexes could be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

In the field of materials science, this compound and its derivatives could serve as building blocks for the construction of functional materials. For example, its ability to form hydrogen bonds could be exploited in the design of supramolecular assemblies with interesting structural and photophysical properties.

Furthermore, polymers incorporating this pyridine derivative could be synthesized, potentially leading to materials with enhanced thermal stability, flame retardancy, or metal-ion binding capabilities. The development of such materials could have applications in areas such as coatings, membranes, and sensors. The exploration of its use in creating novel materials is a fertile ground for future research. mdpi.com

Q & A

Q. What are the recommended synthetic routes for (3-Methoxy-6-methylpyridin-2-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reduction of a pyridinecarboxylate intermediate. For example, lithium aluminum hydride (LiAlH₄) is commonly used to reduce ester or aldehyde groups to the corresponding alcohol. A structurally analogous compound, (6-Methoxypyridin-2-yl)methanol , was synthesized using similar reduction protocols . Key considerations include:

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction efficiency.

- Temperature control : Reactions are typically conducted at reflux (60–80°C) to avoid side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating the alcohol product.

Q. Yield Optimization Table :

| Precursor | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 3-methoxy-6-methylpyridine-2-carboxylate | LiAlH₄ | THF | 75–85 | |

| 3-Methoxy-6-methylpyridine-2-carbaldehyde | NaBH₄ | MeOH | 60–70 |

Q. How can spectroscopic techniques (NMR, HPLC, MS) be optimized for characterizing this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8–4.0 ppm. The methyl group on the pyridine ring resonates at ~2.5 ppm (split into a doublet due to coupling with adjacent protons). The hydroxymethyl (-CH₂OH) protons show splitting at ~4.5–5.0 ppm .

- ¹³C NMR : The methoxy carbon appears at ~55 ppm, while the pyridine carbons range from 120–160 ppm.

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 50:50 to 90:10 over 20 min) for purity assessment. Retention times can be calibrated against known standards .

- Mass Spectrometry (MS) : Electrospray ionization (ESI+) typically generates a [M+H]⁺ peak at m/z 168.1 (calculated molecular weight: 167.1 g/mol).

Advanced Research Questions

Q. How do substituent positions (methoxy and methyl groups) influence the compound’s electronic properties and reactivity?

Methodological Answer: The methoxy group at the 3-position donates electron density via resonance, activating the pyridine ring toward electrophilic substitution. The methyl group at the 6-position sterically hinders adjacent positions, directing reactions to the 4- or 5-positions. Computational studies (e.g., DFT) can model these effects:

- Electrostatic Potential Maps : Highlight electron-rich regions for nucleophilic attack.

- Hammett Constants : Quantify substituent effects on reaction rates (σₘ for methoxy = -0.27; σₚ for methyl = -0.17) .

Example Reaction : Bromination at the 4-position proceeds 30% faster compared to unsubstituted pyridinemethanol analogs due to electronic activation .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Strategies include:

Reproducibility Checks : Repeat assays with independently synthesized batches.

Counter-Screening : Test against off-target enzymes (e.g., kinase panels) to rule out non-specific effects.

Analytical Validation : Use LC-MS to confirm compound integrity in biological buffers .

Case Study : A fluorinated analog showed inconsistent IC₅₀ values in kinase assays. LC-MS revealed partial degradation in cell culture media, necessitating stabilizers like 1% DMSO .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins.

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding modes. For example, the methoxy group forms hydrogen bonds with active-site residues in CYP3A4 .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

Q. How to address discrepancies between computational predictions and experimental results in reactivity studies?

Methodological Answer:

- Validate Computational Models : Compare multiple methods (e.g., DFT vs. MP2) for energy barriers.

- Experimental Controls : Include known analogs (e.g., (6-Fluoropyridin-2-yl)methanol ) to benchmark predictions. For instance, DFT overestimated the reactivity of the methoxy group by 15% in nitration reactions, requiring empirical correction factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.